molecular formula C14H19N3O3 B1581709 N-[3-(2-cyanoethyl-(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide CAS No. 22588-78-9

N-[3-(2-cyanoethyl-(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide

Cat. No.: B1581709
CAS No.: 22588-78-9
M. Wt: 277.32 g/mol
InChI Key: BODCCJMIZYPXCB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound N-[3-(2-cyanoethyl-(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide (CAS: 22588-78-9) is an acetamide derivative featuring a substituted aniline core. Its molecular formula is C₁₄H₁₉N₃O₃, with a molecular weight of 277.325 g/mol . The structure includes:

  • A methoxy group at the 4-position of the phenyl ring.
  • A 2-cyanoethyl and 2-hydroxyethyl substituent on the amino group at the 3-position.
  • An acetyl group attached to the nitrogen of the aniline moiety.

Characterization typically involves high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and reverse-phase HPLC for purity analysis .

Properties

IUPAC Name

N-[3-[2-cyanoethyl(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-11(19)16-12-4-5-14(20-2)13(10-12)17(8-9-18)7-3-6-15/h4-5,10,18H,3,7-9H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODCCJMIZYPXCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)N(CCC#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066810
Record name Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-
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Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22588-78-9
Record name N-[3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide
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Record name 3-(N-Cyanoethyl-N-hydroxyethyl)amino-4-methoxy-acetanilide
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Record name Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-
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Record name Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-
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Record name N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide
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Record name 3-(N-CYANOETHYL-N-HYDROXYETHYL)AMINO-4-METHOXY-ACETANILIDE
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Preparation Methods

Starting Material Selection

  • The synthesis generally begins with 4-methoxyacetanilide or a suitably protected 4-methoxyaniline derivative.
  • The amino group at the 3-position of the aromatic ring is the site for further functionalization.

Introduction of the Amino Substituent with 2-Cyanoethyl and 2-Hydroxyethyl Groups

  • The critical synthetic step is the alkylation of the aromatic amine with 2-cyanoethyl and 2-hydroxyethyl groups to form the tertiary amine substituent.
  • This is commonly achieved via nucleophilic substitution or reductive amination using 2-cyanoethyl halides (e.g., 2-cyanoethyl bromide) and 2-hydroxyethyl halides or epoxides under controlled conditions to avoid over-alkylation or side reactions.
  • Protection/deprotection strategies may be employed to selectively introduce each substituent.

Acetylation to Form the Acetamide

  • The final step involves acetylation of the aromatic amine to yield the acetamide group.
  • This is typically performed using acetic anhydride or acetyl chloride under mild basic or neutral conditions to prevent hydrolysis or degradation of the sensitive amino substituents.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques such as reverse phase high-performance liquid chromatography (RP-HPLC).
  • Analytical methods include NMR, mass spectrometry, and HPLC for purity and structural confirmation.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Purpose/Outcome Notes
Starting material 4-Methoxyacetanilide or protected 4-methoxyaniline Aromatic amine substrate Commercially available or synthesized
Alkylation Step 1 2-Cyanoethyl bromide, base (e.g., K2CO3), solvent Introduction of 2-cyanoethyl group Controlled temperature to avoid side reactions
Alkylation Step 2 2-Hydroxyethyl bromide or ethylene oxide Introduction of 2-hydroxyethyl group May require protection of cyano group
Acetylation Acetic anhydride or acetyl chloride, base catalyst Formation of acetamide group Mild conditions to preserve functional groups
Purification RP-HPLC with acetonitrile/water/phosphoric acid or formic acid Isolation of pure compound Scalable for preparative applications

Research Findings and Methodological Notes

  • The alkylation steps require careful control of stoichiometry and reaction conditions to ensure selective formation of the tertiary amine without polymerization or side product formation.
  • Use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile facilitates nucleophilic substitution reactions.
  • The presence of the cyano group demands mild reaction conditions to prevent hydrolysis or unwanted side reactions.
  • The final acetylation step is crucial for stabilizing the molecule and enhancing its pharmacokinetic properties.
  • Reverse phase HPLC methods have been developed for both analytical and preparative scale purification, using mobile phases compatible with mass spectrometry detection for impurity profiling.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-cyanoethyl-(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[3-(2-cyanoethyl-(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide is a complex organic compound with the molecular formula C14H19N3O3C_{14}H_{19}N_3O_3 and a molecular weight of approximately 277.32 g/mol . It is characterized by a methoxy group, a cyanoethyl group, and an acetamide functional group. The compound has a predicted boiling point of 539.4 °C at standard atmospheric pressure and a density of about 1.232 g/cm³ .

Chemical Properties and Reactivity

The chemical reactivity of this compound can be attributed to its functional groups:

  • Cyano Group: Capable of undergoing reduction, hydrolysis, and addition reactions.
  • Hydroxyethyl Group: Can participate in esterification, etherification, and oxidation reactions.
  • Acetamide Group: Capable of undergoing hydrolysis and acylation reactions.

These reactions make the compound versatile for further chemical modifications and applications in synthetic chemistry.

Potential Applications

This compound has potential applications in several fields:

  • Pharmaceutical Research:
    • Interaction studies: Could focus on its binding affinity with biological targets such as enzymes or receptors. Understanding these interactions can provide insights into its mechanism of action and help optimize its pharmacological profile.
  • Materials Science: As a precursor for synthesizing advanced materials.
  • Agrochemicals: For developing new crop protection agents.

Several compounds share structural similarities with this compound:

Compound NameKey FeaturesBiological Activity
N-[3-(2-cyanoethyl)amino]-4-methoxyphenyl]acetamideLacks hydroxyethyl groupPotential anticancer properties
N-[4-methoxyphenyl]-N'-cyanoethylureaUrea derivative, different functional groupsAntimicrobial activity
N-[3-(hydroxyethyl)amino]-4-methoxybenzamideHydroxyethyl instead of cyanoethylAnticancer properties

Mechanism of Action

The mechanism of action of N-[3-(2-cyanoethyl-(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name (CAS) Molecular Formula Substituents on Amino Group Molecular Weight Key Properties/Activities
Target Compound (22588-78-9) C₁₄H₁₉N₃O₃ 2-Cyanoethyl, 2-Hydroxyethyl 277.325 Moderate LogP (0.293); HPLC-analyzed
N-[3-(Bis(2-Hydroxyethyl)Amino)-4-Methoxyphenyl]Acetamide (24530-67-4) C₁₄H₂₁N₃O₅ Bis(2-Hydroxyethyl) 311.34 High hydrophilicity; potential prodrug
N-[3-(2-Cyanoethyl)Amino-4-Methoxyphenyl]Acetamide (26408-28-6) C₁₂H₁₅N₃O₂ 2-Cyanoethyl 233.266 Higher lipophilicity; unconfirmed bioactivity
N-(4-Methoxyphenyl)-2-(4-Morpholinylquinazoline-2-Sulfonyl)Acetamide (Compound 40) C₂₁H₂₂N₄O₅S Morpholinylquinazoline-sulfonyl 442.49 Potent anticancer activity (IC₅₀ < 1 µM vs. MCF-7, PC-3)

Key Observations:

Substituent Effects on Physicochemical Properties: The hydroxyethyl group in the target compound enhances water solubility compared to analogs with only cyanoethyl (e.g., 26408-28-6) . Bis-hydroxyethyl analogs (e.g., 24530-67-4) are more hydrophilic but may suffer from reduced membrane permeability .

Pharmacological Activity: While direct data on the target compound’s bioactivity is absent, structurally related acetamides with morpholinyl or piperidinyl groups (e.g., Compound 40) exhibit strong anticancer activity in MTT assays against breast (MCF-7) and prostate (PC-3) cancer cells . The cyanoethyl group in the target compound may confer metabolic stability due to resistance to oxidative degradation, as seen in nitrile-containing drugs .

Analytical and Synthetic Considerations :

  • The target compound’s purity and stability are validated via reverse-phase HPLC (Newcrom R1 column) , a method also used for analogs in pharmacological studies .
  • Synthetic routes for similar compounds emphasize palladium-catalyzed coupling, suggesting scalability for industrial production .

Discussion of Research Findings

  • Anticancer Potential: Acetamide derivatives with bulky heterocyclic substituents (e.g., morpholinyl, piperidinyl) show superior cytotoxicity compared to simpler alkyl/cyano analogs . However, the target compound’s dual cyano/hydroxyethyl substituents may offer a balance between solubility and target engagement.
  • Toxicity Profile: Limited data exist for the target compound, but structurally similar acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) require caution due to uninvestigated toxicological profiles .

Biological Activity

N-[3-(2-cyanoethyl-(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide, also referred to as N-(3-(2-cyanoethylamino)-4-methoxyphenyl)acetamide, is a synthetic compound with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19N3O3
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 22588-78-9
  • Density : 1.232 g/cm³
  • Boiling Point : 539.4 °C (predicted)
  • pKa : 14.29 (predicted)

Pharmacological Profile

This compound has shown promise in various biological assays, particularly in the context of anti-inflammatory and anticancer activities.

  • Anti-inflammatory Activity :
    • Preliminary studies suggest that this compound may act as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme, which is involved in the inflammatory process. In silico molecular docking studies indicate that the compound exhibits significant binding affinity towards the 5-LOX enzyme, suggesting a potential role in reducing inflammation .
  • Anticancer Potential :
    • The structural features of this compound position it as a candidate for further investigation in cancer therapy. The cyano group and methoxyphenyl moiety may contribute to its interaction with cellular targets involved in tumor growth and proliferation .

The compound's mechanisms of action can be summarized as follows:

  • Enzyme Inhibition : It potentially inhibits key enzymes such as 5-LOX, which is crucial in the synthesis of leukotrienes involved in inflammatory responses.
  • Molecular Interactions : The presence of functional groups allows for multiple interactions with target proteins, enhancing its efficacy against specific pathways involved in inflammation and cancer .

Study on Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of several derivatives of acetamides, including this compound. The results demonstrated that this compound exhibited a moderate inhibition profile against COX-2 and 5-LOX enzymes compared to standard anti-inflammatory drugs like Celecoxib.

CompoundCOX-2 Binding Energy (Kcal/mol)5-LOX Binding Energy (Kcal/mol)
This compound-6.5-9.0
Celecoxib-12.3N/A
LicofeloneN/A-8.73

This table illustrates the comparative binding energies of different compounds, highlighting the potential effectiveness of this compound as an anti-inflammatory agent .

Anticancer Activity Assessment

Another investigation focused on the anticancer properties of related compounds, where structural modifications were made to enhance activity against various cancer cell lines. The findings suggested that modifications similar to those found in this compound could lead to improved selectivity and potency against specific cancer types .

Q & A

Q. What validation criteria should be applied to in vivo studies?

  • Methodological Answer :
  • Dose-Response Curves : Ensure linearity in pharmacokinetic parameters (AUC, Cₘₐₓ) across at least three dose levels .
  • Toxicokinetics : Measure plasma protein binding and tissue distribution in rodent models to validate safety margins .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(2-cyanoethyl-(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide
Reactant of Route 2
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N-[3-(2-cyanoethyl-(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide

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